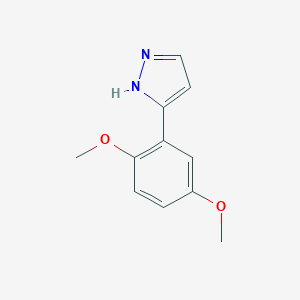

Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as fluorinated polyimides and other aromatic polyimides, involves the nucleophilic substitution reaction of chloro-nitrobenzotrifluoride and di-tert-butylhydroquinone, followed by catalytic reduction with hydrazine and Pd/C (Yang & Hsiao, 2004). These methods provide a foundation for understanding the synthesis process of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, emphasizing the importance of precise reaction conditions and catalysts to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds closely related to Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate has been characterized using X-ray crystallography and DFT analyses (Çolak et al., 2021). These analyses reveal the intricate details of the molecular geometry, including bond lengths and angles, which are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Research has shown that related aromatic compounds undergo various chemical reactions, such as nucleophilic substitution and cycloadditions, which significantly alter their chemical properties (Clendenning et al., 2000). These reactions are essential for functionalizing the compound and enhancing its utility in different applications.

Physical Properties Analysis

The physical properties of compounds similar to Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, such as solubility, tensile strength, and glass-transition temperatures, have been extensively studied (Yang & Hsiao, 2004). These properties are influenced by the molecular structure and dictate the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and stability under various conditions, are determined by the compound's functional groups and molecular framework. Studies on related compounds have highlighted the importance of tert-butyl groups in influencing these chemical properties (Senboku et al., 2011).

Scientific Research Applications

Environmental and Health Impact Studies

Research on synthetic phenolic antioxidants, including compounds structurally related to di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, has shown their widespread presence in various environmental matrices and potential for human exposure. These studies suggest that some synthetic phenolic antioxidants may cause hepatic toxicity, possess endocrine-disrupting effects, or even be carcinogenic. Investigations into the environmental behavior of novel high molecular weight synthetic phenolic antioxidants and their potential health effects are recommended, highlighting the need for developing alternatives with lower toxicity and environmental impact (Liu & Mabury, 2020).

Application in Plastic Scintillators

Plastic scintillators, which are materials that fluoresce in response to ionizing radiation, have been improved through the incorporation of various luminescent dyes. Research into polymethyl methacrylate-based scintillators indicates that specific structural modifications, including the use of compounds similar to di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, can enhance their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Such advancements underscore the importance of chemical innovation in developing more effective materials for radiation detection and measurement (Salimgareeva & Kolesov, 2005).

Advanced Oxidation Processes

The degradation of persistent organic pollutants through advanced oxidation processes (AOPs) is a critical area of environmental research. Studies have explored the efficiency of AOPs in breaking down compounds like acetaminophen, leading to the identification of various by-products and their biotoxicity. Such research not only informs on the effectiveness of AOPs but also on the environmental and health risks associated with the degradation products, guiding the development of more sustainable and less harmful water treatment technologies (Qutob et al., 2022).

properties

IUPAC Name |

ditert-butyl 5-aminobenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)10-7-11(9-12(17)8-10)14(19)21-16(4,5)6/h7-9H,17H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLMUGBKHWIFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646549 |

Source

|

| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |

CAS RN |

167993-12-6 |

Source

|

| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

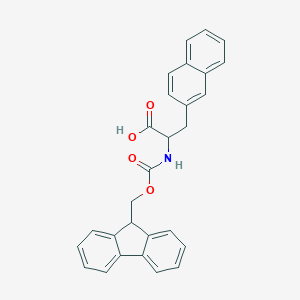

![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)

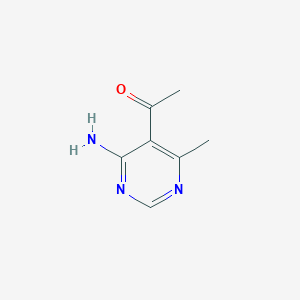

![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)

![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)

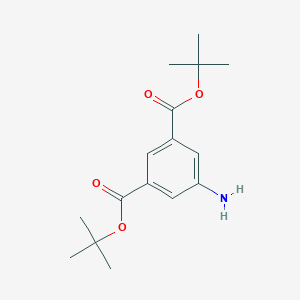

![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)